1-[Ethyl(methyl)amino]propan-2-ol
Description
1-[Ethyl(methyl)amino]propan-2-ol is a secondary amino alcohol characterized by a hydroxyl group at the second carbon of a propane backbone and a substituted amino group at the first carbon, where the nitrogen is bonded to both ethyl and methyl groups. This structure confers amphiphilic properties, making it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules such as enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
1-[ethyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCCYKUJUWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282617 | |
| Record name | 1-[ethyl(methyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-15-3 | |
| Record name | NSC26886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[ethyl(methyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Ethyl(methyl)amino]propan-2-ol can be synthesized through the reaction of dimethylamine with an alkene, such as propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[Ethyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols .
Scientific Research Applications
1-[Ethyl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[Ethyl(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. It can act as a catalyst, complexing agent, neutralizing agent, and hydroxylating agent in different chemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Key Observations :
- Amino Group Variations: Piperidinyl (CHJ02029) and imidazolyl (CHJ04097) groups introduce heterocyclic motifs, which may enhance target binding through hydrogen bonding or π-π interactions .
- Physical State: Bulky substituents (e.g., tribromophenoxy in CHJ04068 ) often result in solids, while smaller groups (e.g., diethylamino) yield oils, impacting formulation strategies.
Physicochemical and Spectroscopic Properties
Biological Activity
1-[Ethyl(methyl)amino]propan-2-ol, also known by its CAS number 5464-15-3, is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Structure : The compound features an ethyl and a methyl amino group attached to a propanol backbone, contributing to its unique biological interactions.
This compound exhibits various biological activities through its interaction with specific molecular targets. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to anxiety and depression.
Antimicrobial Activity
Research has indicated that this compound demonstrates antimicrobial properties against a range of pathogens. In vitro studies show effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Effective |
Neuroprotective Effects
Studies suggest that the compound may exert neuroprotective effects by modulating oxidative stress pathways. This property is crucial in preventing neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
- Neuroprotection in Animal Models : In a rodent model of induced oxidative stress, administration of the compound resulted in reduced markers of neuronal damage and improved behavioral outcomes, indicating its potential use in neurodegenerative conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Eliminated through urine, with metabolites detectable within hours post-administration.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, higher concentrations may lead to adverse effects such as gastrointestinal disturbances and CNS-related symptoms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
